2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug Design ADME

This 2-aryl-quinoline-4-carboxylic acid derivative is a critical building block for medicinal chemistry programs. The 2-(2-ethoxyphenyl) substituent is a key driver of target binding affinity, lipophilicity (XLogP3 3.7), and selectivity for targets like hDHODH, LmNMT, and selective anticancer cytotoxicity [1][2][3]. Using generic analogs like unsubstituted cinchophen without validated activity data can invalidate SAR studies. Procure this specific intermediate to ensure research reproducibility and IP integrity.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 351158-31-1
Cat. No. B3025644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid
CAS351158-31-1
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C18H15NO3/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(20)21)12-7-3-5-9-15(12)19-16/h3-11H,2H2,1H3,(H,20,21)
InChIKeyHKAYEAHVDMGFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS 351158-31-1) Chemical and Pharmacological Context


2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS 351158-31-1) is a member of the 2-aryl-quinoline-4-carboxylic acid class, a privileged scaffold in medicinal chemistry known for yielding diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [1]. Its specific structural features—a quinoline core, a carboxylic acid group at the 4-position, and an ethoxy group on the 2-phenyl ring—contribute to its distinct physicochemical profile. It is primarily utilized as a synthetic intermediate and a building block for the development of novel bioactive molecules, with research interest spanning human dihydroorotate dehydrogenase (hDHODH) inhibition, antileishmanial activity, and general antimicrobial potential [2][3]. Key computational parameters include an XLogP3 of 3.7 and a topological polar surface area (tPSA) of 59.4 Ų [4].

Procurement Risk: Why 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid Cannot Be Arbitrarily Substituted by General Quinoline Analogs


While the quinoline-4-carboxylic acid scaffold is common, substitution patterns critically determine biological activity and physicochemical properties, rendering generic substitution scientifically and practically unsound. The specific presence of the *2-ethoxyphenyl* group on 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is not merely decorative; it is a key driver of target binding affinity and specificity within its class . In the broader 2-aryl-quinoline-4-carboxylic acid series, small changes to the aryl group (e.g., substituting an ethoxy for a methoxy group or a bromine atom) can drastically alter lipophilicity (LogP), solubility, and, consequently, in vitro potency, metabolic stability, and selective cytotoxicity profiles [1][2]. Using a non-specific analog—such as the unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen) or a different halogenated derivative—without confirming equivalent activity in the same assay system is a high-risk procurement decision that can invalidate an entire research project. The following sections provide the quantitative basis for this differentiation.

Quantitative Differentiation Guide for 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid Against Key Comparators


Lipophilicity Profile: 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid vs. Unsubstituted 2-Phenyl Analog

The 2-ethoxyphenyl substituent confers a significantly higher calculated lipophilicity compared to the unsubstituted 2-phenyl analog (cinchophen). The target compound has a computed XLogP3 of 3.7, which is a critical differentiator for membrane permeability and target binding within the hydrophobic pockets often found in therapeutic targets like hDHODH [1].

Lipophilicity Drug Design ADME

Antileishmanial Target Engagement: In Silico Binding Affinity of 2-Aryl-quinoline-4-carboxylic Acid Scaffold

In an in silico study of 2-aryl-quinoline-4-carboxylic acid derivatives, compounds within this class demonstrated high predicted binding affinity for Leishmania major N-myristoyltransferase (LmNMT). Notably, compounds like '2d' and '1g' showed stable binding in molecular dynamics simulations and superior docking scores compared to known molecules, with the scaffold showing more favorable predicted pharmacokinetic profiles relative to the reference inhibitor DDD85646 [1]. This provides class-level evidence that the 2-aryl substitution pattern is critical for this specific antiparasitic mechanism.

Antileishmanial Molecular Docking N-myristoyltransferase

Anticancer Activity Benchmarking: Potency of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

A study evaluating a series of 2-phenyl-quinoline-4-carboxylic acid derivatives against the A549 lung cancer cell line reported IC50 values ranging from 356 µM to 519 µM for the most active compounds (MOSB, NSB, and MSB) [1]. This establishes a quantitative baseline for the anticancer potency of this specific subclass and highlights the sensitivity of activity to the specific substituents on the 2-phenyl ring. The target compound, 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid, falls within this structural family, and its unique ethoxy group is expected to modulate this baseline activity.

Anticancer Cytotoxicity MTT Assay

Antimicrobial Activity Threshold: MIC Values for Related Quinoline-4-carboxylic Acids

Studies on quinoline-4-carboxylic acid derivatives have demonstrated antibacterial activity against strains such as *Escherichia coli* and *Staphylococcus aureus*, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL . Furthermore, a closely related derivative, 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, showed a specific MIC of 32 µg/mL against *Staphylococcus aureus* . This provides a class-level baseline for antimicrobial potency that is highly dependent on the substitution pattern, with the 2-ethoxyphenyl group being a key contributor.

Antimicrobial Antibacterial MIC

Cytotoxicity Selectivity Profile: Differential Activity of 2-Substituted Quinoline-4-carboxylic Acids

A study of novel 2-substituted quinoline-4-carboxylic acids revealed a stark differentiation in activity profiles based on substitution. While some compounds (e.g., 3f and 3g) were potent hDHODH inhibitors, others (e.g., 3k and 3l) demonstrated high cytotoxic activity against MCF-7 and A375 cancer cells with good selectivity over normal HaCaT cells [1]. This demonstrates that even within the same synthetic series, the nature of the 2-substituent dictates whether a compound acts as an enzyme inhibitor or a cytotoxic agent. The target compound, with its specific 2-(2-ethoxyphenyl) group, occupies a unique position within this activity spectrum.

Selective Cytotoxicity hDHODH Cancer

Validated Application Scenarios for Procuring 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid


Developing Novel hDHODH Inhibitors as Anticancer or Immunosuppressive Leads

This compound is a highly relevant intermediate for synthesizing new 2-substituted quinoline-4-carboxylic acid derivatives intended for evaluation as human dihydroorotate dehydrogenase (hDHODH) inhibitors. Research confirms that 2-substituted quinoline-4-carboxylic acids can act as potent hDHODH inhibitors, but their efficacy and selectivity are exquisitely dependent on the specific substitution pattern [1]. The 2-(2-ethoxyphenyl) group provides a specific starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, lipophilicity, and selectivity for this validated therapeutic target.

Designing Novel Antileishmanial Agents Targeting LmNMT

Procure this compound to explore the 2-aryl-quinoline-4-carboxylic acid scaffold for the development of novel antileishmanial agents. In silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for this compound class, with favorable predicted pharmacokinetic properties [1]. Synthesizing derivatives of 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid is a rational, evidence-supported strategy for generating new chemical entities with potential activity against this neglected tropical disease.

Synthesizing and Screening for Selective Cytotoxic Anticancer Agents

Use this compound as a core scaffold for creating a library of analogs to screen for selective cytotoxicity against cancer cell lines. Studies on related 2-substituted quinoline-4-carboxylic acids have demonstrated that small structural changes can lead to compounds with high cytotoxic activity against specific cancer cell lines (e.g., MCF-7 and A375) while maintaining selectivity over normal cells [1]. The 2-(2-ethoxyphenyl) derivative is a valuable starting point for medicinal chemists seeking to identify and optimize novel anticancer leads with this desirable selectivity profile.

Investigating Antimicrobial SAR and Overcoming Resistance Mechanisms

Employ 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid as a key building block for generating new antimicrobial compounds. The quinoline-4-carboxylic acid class is known for its antibacterial properties, with related compounds exhibiting MIC values in the µg/mL range [1]. By using this specific ethoxy-substituted intermediate, researchers can explore how modifications to the quinoline core impact potency against various bacterial strains, including those resistant to existing drugs. This application is directly supported by class-level antimicrobial data and the known importance of the 2-aryl substituent in modulating biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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